molecular formula C16H16FN5O2 B2773720 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide CAS No. 2309569-60-4

4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide

Cat. No. B2773720
CAS RN: 2309569-60-4
M. Wt: 329.335
InChI Key: XNLQGBJPCCWCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide, also known as PF-2341066, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. It was first discovered by Pfizer and is currently being studied for its potential use in cancer treatment.

Mechanism of Action

4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide works by binding to the c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer. This binding inhibits the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). It has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger biologics. However, one limitation is that it may not be effective in all types of cancer, as c-Met overexpression is not universal.

Future Directions

1. Combination therapy: 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide may be more effective when used in combination with other chemotherapeutic agents.
2. Biomarker identification: Identifying biomarkers that predict response to 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide could help to select patients who are most likely to benefit from treatment.
3. Resistance mechanisms: Studying the mechanisms of resistance to 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide could help to develop strategies to overcome resistance.
4. Clinical trials: Conducting clinical trials to evaluate the safety and efficacy of 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide in humans is necessary before it can be approved for use in cancer treatment.

Synthesis Methods

The synthesis of 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide involves several steps, including the reaction of 5-fluoropyrimidine-2-amine with 2-methylbenzoyl chloride to form 4-(5-fluoropyrimidin-2-yl)benzoic acid. This is then reacted with 1,1'-carbonyldiimidazole to form the corresponding acid anhydride, which is then reacted with 3-amino-N-(2-methylphenyl)propanamide to form 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide.

Scientific Research Applications

4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. It has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents.

properties

IUPAC Name

4-(5-fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-11-4-2-3-5-13(11)20-16(24)21-6-7-22(14(23)10-21)15-18-8-12(17)9-19-15/h2-5,8-9H,6-7,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLQGBJPCCWCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.